1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose

Glycolytic inhibitor Male contraception In vivo efficacy

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (DCDF; CAS 78508-21-1) is a halogenated monosaccharide derivative wherein chlorine atoms replace the hydroxyl groups at positions 1 and 6 of the fructofuranose ring. It is formally classified both as a synthetic impurity of the non-caloric sweetener sucralose (European Pharmacopoeia Impurity H) and as a mechanism-based glycolytic inhibitor that acts as a substrate for aldolase, generating chlorinated trioses that subsequently inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Molecular Formula C6H10Cl2O4
Molecular Weight 217.04 g/mol
CAS No. 78508-21-1
Cat. No. B11829692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose
CAS78508-21-1
Molecular FormulaC6H10Cl2O4
Molecular Weight217.04 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CCl)O)O)O)Cl
InChIInChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1
InChIKeyDPQRLGLZWCGBGE-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (CAS 78508-21-1) Procurement Guide: Key Differentiators vs. Analogues


1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (DCDF; CAS 78508-21-1) is a halogenated monosaccharide derivative wherein chlorine atoms replace the hydroxyl groups at positions 1 and 6 of the fructofuranose ring [1]. It is formally classified both as a synthetic impurity of the non-caloric sweetener sucralose (European Pharmacopoeia Impurity H) and as a mechanism-based glycolytic inhibitor that acts as a substrate for aldolase, generating chlorinated trioses that subsequently inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [2][3]. Its dual identity as a tightly regulated pharmacopoeial reference standard and a selective enzyme probe distinguishes it from other halogenated sugars and glycolytic inhibitors in research and industrial settings.

Why Generic Substitution Fails for 1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (78508-21-1)


Simply interchanging DCDF with other chlorinated monosaccharides or glycolytic inhibitors ignores critical differences in enzyme selectivity, metabolic fate, and regulatory specification. Unlike (R,S)-alpha-chlorohydrin (ACH), which inhibits both GAPDH and triosephosphate isomerase (TPI), DCDF selectively targets GAPDH without affecting TPI, resulting in a distinct cellular metabolic blockade [1]. Moreover, DCDF undergoes rapid in vivo dechlorination to 3-chlorolactate, which abolishes its antifertility activity—a metabolic vulnerability not shared by ACH—making it unsuitable for applications requiring sustained systemic glycolytic inhibition [2]. In analytical contexts, substituting DCDF with a structurally similar impurity such as 4-chloro-4-deoxy-α-D-galactopyranose leads to method failure, as the two compounds possess different chromatographic retention times and are individually specified with separate acceptance limits (≤0.1% each) in the European and United States Pharmacopoeiae [3]. These biochemical and analytical differences make direct substitution scientifically invalid and procurement of the correct CAS entity essential.

Quantitative Differentiation Evidence for 1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (78508-21-1)


In Vivo Antifertility Efficacy: DCDF vs. (R,S)-Alpha-Chlorohydrin in Male Rats

When administered orally to male rats, 1,6-dichloro-1,6-dideoxy-D-fructofuranose (DCDF) at a dose of 200 mg/kg/day produced no reduction in fertility relative to controls, whereas (R,S)-alpha-chlorohydrin (ACH) at only 5 mg/kg/day induced complete infertility. This 40-fold dose differential highlights DCDF's negligible antifertility activity despite its in vitro glycolytic inhibitory potency [1].

Glycolytic inhibitor Male contraception In vivo efficacy

Metabolic Stability: Urinary Excretion Profile of DCDF vs. Literature Values for ACH

Following oral administration of 36Cl-labelled DCDF to male rats, only 16% of the administered dose was recovered in urine over 96 hours, with rapid metabolic dechlorination producing 3-chlorolactate (70% of urinary radioactivity by 24 h) and free chloride (20%). In contrast, published data for 36Cl-labelled (R,S)-alpha-chlorohydrin under comparable conditions show substantially higher urinary recovery and a different metabolite spectrum [1]. This indicates that DCDF is subject to extensive first-pass dechlorination that limits its systemic exposure, a property not shared by ACH.

Pharmacokinetics Dechlorination Metabolite profiling

Enzyme Selectivity: GAPDH Inhibition Without TPI Inhibition

In human, rat, and mouse spermatozoa, DCDF produced a dose-dependent inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) but did not inhibit triosephosphate isomerase (TPI) at any concentration tested. By contrast, (R,S)-alpha-chlorohydrin (ACH) inhibited both GAPDH and TPI across the same species and concentration ranges [1]. This differential enzyme selectivity profile provides a cleaner pharmacological tool for dissecting glycolytic pathway regulation.

GAPDH Triosephosphate isomerase Enzyme selectivity

Pharmacopoeial Impurity Specification: DCDF Limit vs. Other Sucralose Impurities

Both the European Pharmacopoeia (EP 8.0) and the United States Pharmacopoeia (USP 36–31) impose a strict limit of ≤0.1% for 1,6-dichloro-1,6-dideoxy-β-D-fructofuranose (1,6-DCF) in sucralose drug substance, identical to the limit for 4-chloro-4-deoxy-α-D-galactopyranose (4-CG) but stricter than the ≤0.5% limit applied to other unspecified related compounds [1]. This tight specification means that any analytical method validating sucralose purity must individually resolve and accurately quantify this specific impurity, creating an obligatory demand for a certified reference standard of CAS 78508-21-1.

Pharmacopoeial standard Impurity limit Quality control

Aldolase Substrate Activity: DCDF vs. Natural Substrate Fructose-1,6-bisphosphate

1,6-Dichloro-1,6-dideoxy-D-fructose functions as a substrate for boar sperm aldolase, being cleaved to (S)-3-chlorolactaldehyde and 3-chloro-1-hydroxypropanone, which then inhibit downstream GAPDH activity. Compared with the natural substrate D-fructose 1,6-bisphosphate, DCDF is described as a 'weak substrate' [1], indicating a lower catalytic turnover rate. At 10 mmol/L, incubation of boar spermatozoa with DCDF caused drastic inhibition of GAPDH activity, whereas triosephosphate isomerase remained unaffected [2].

Aldolase substrate Chlorinated analogue Enzyme kinetics

Chromatographic Resolution and Quantification: HPLC-ELSD Method Validation

A validated HPLC-ELSD method for simultaneous determination of sucralose and ten related compounds achieved complete baseline separation of 1,6-dichloro-1,6-dideoxy-β-D-fructofuranose (1,6-DCF) from all other impurities within a 14-minute run on a C18 column. The method demonstrated a limit of detection of 0.5–2.0 μg/mL, repeatability RSD <3% (n=6), and recoveries of 96.8–101.2%, enabling accurate quantification at levels well below the 0.1% pharmacopoeial specification [1]. This analytical performance establishes 1,6-DCF as an impurity that can be simultaneously quantified alongside other related compounds without interference.

HPLC-ELSD Method validation Impurity profiling

Recommended Procurement Scenarios for 1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (78508-21-1)


Pharmaceutical Quality Control of Sucralose API per EP/USP Monographs

Any laboratory performing release testing or stability studies of sucralose active pharmaceutical ingredient (API) must independently quantify Impurity H (1,6-DCF) at a limit of ≤0.1%. The validated HPLC-ELSD method [1] and the regulatory mandate (EP 8.0/USP 36–31) [2] make procurement of a certified 1,6-DCF reference standard (CAS 78508-21-1) a prerequisite for method suitability testing, system precision determination, and batch release decisions.

Sperm Glycolysis Research Requiring GAPDH-Selective Inhibition Without TPI Interference

Investigators studying the discrete contributions of GAPDH versus TPI to sperm motility and ATP production should select DCDF over ACH. Bone et al. (2001) demonstrated that DCDF inhibits GAPDH but spares TPI in human, rat, and mouse spermatozoa, whereas ACH inhibits both enzymes [1]. This selectivity permits cleaner dissection of the lower glycolytic pathway.

In Vivo Studies Requiring a Metabolically Labile Glycolytic Inhibitor as Negative Control

The rapid dechlorination of DCDF to 3-chlorolactate, with only 16% urinary recovery of parent compound and 70% conversion to 3-chlorolactate within 24 h [1], makes DCDF an ideal negative-control compound for in vivo glycolytic inhibition experiments where sustained target engagement is undesirable. Researchers comparing ACH with DCDF can directly correlate pharmacokinetic clearance with pharmacodynamic effect.

Analytical Method Development for Multi-Impurity Sucralose Profiling

Method development scientists seeking to implement or validate a simultaneous HPLC-ELSD assay for sucralose and its related compounds can rely on the fully resolved peak of 1,6-DCF as a benchmark for system suitability. The Wang et al. (2016) protocol achieves baseline separation of all ten related compounds within 14 minutes, with 1,6-DCF recoveries of 96.8–101.2% and RSD <3% [1], providing a validated platform for regulatory submission.

Quote Request

Request a Quote for 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.